molecular formula C10H8ClNO2 B3332157 8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione CAS No. 87379-41-7

8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione

Cat. No.: B3332157
CAS No.: 87379-41-7
M. Wt: 209.63 g/mol
InChI Key: BUYMLVMIVKWJSQ-UHFFFAOYSA-N
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Description

8-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione is a bicyclic compound featuring a benzazepine core fused with a seven-membered azepine ring. The nitrogen atom is positioned at the 1st position of the azepine ring (1-benzazepine), distinguishing it from analogs with nitrogen at other positions. Key structural features include a chlorine substituent at the 8th position and two ketone groups (dione) at positions 2 and 5.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloro-3,4-dihydro-1H-1-benzazepine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c11-6-1-2-7-8(5-6)12-10(14)4-3-9(7)13/h1-2,5H,3-4H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYMLVMIVKWJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C(C1=O)C=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are based on optimizing the above synthetic routes to achieve higher yields and purity. These methods often involve the use of advanced catalysts and reaction conditions to enhance the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions

8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure Variations

  • 1-Benzazepine vs. 3-Benzazepine Derivatives: The nitrogen position defines the scaffold’s reactivity. For example, 8-chloro-5-phenyl-1H-3-benzazepin-7-ol () has nitrogen at position 3, enabling distinct substitution patterns (e.g., phenyl at position 5) compared to the 1-benzazepine core of the target compound.
  • Benzodiazepine Diones: describes 8-chloro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, which has a diazepine core (two nitrogens) instead of a benzazepine. The additional nitrogen increases hydrogen-bonding capacity and may enhance interactions with enzymes like DNMT1, as seen in curcuminoid diones ().

Substituent Effects

  • Chlorine vs. Other Halogens: Chlorine at position 8 in the target compound contributes to lipophilicity and steric bulk.
  • Dione vs. Hydroxyl/Phenyl Groups :
    The dione groups in the target compound enhance polarity and rigidity compared to hydroxyl or phenyl substituents in analogs like (R)-6-chloro-7,8-dihydroxy-1-phenyl-3-benzazepine (). This difference likely impacts solubility and metabolic stability .

Bioactivity and Therapeutic Potential

  • Antiviral Activity: Diketopiperazine diones (e.g., albonoursin, IC₅₀ = 6.8 μM against H1N1; ) demonstrate that dione moieties can enhance antiviral efficacy. The target compound’s dione groups may similarly contribute to RNA polymerase or viral entry inhibition .
  • Enzyme Inhibition: Curcuminoids with β-diketone pharmacophores () inhibit DNMT1, suggesting that the dione in the target compound could modulate epigenetic enzymes. However, the benzazepine scaffold may confer distinct selectivity compared to planar curcuminoids .

Comparative Data Table

Compound Name Core Structure Key Substituents Bioactivity/Application Source
8-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione 1-Benzazepine Cl (C8), dione (C2, C5) Potential enzyme inhibition
8-Chloro-5-phenyl-1H-3-benzazepin-7-ol 3-Benzazepine Cl (C8), Ph (C5), OH (C7) Rare chemical (no reported bioactivity)
(R)-6-Chloro-7,8-dihydroxy-1-phenyl-3-benzazepine 3-Benzazepine Cl (C6), OH (C7, C8), Ph (C1) Chiral ligand or receptor modulator
Albonoursin (diketopiperazine dione) Piperazine Benzylidene, isobutyl Antiviral (H1N1, IC₅₀ = 6.8 μM)
Curcumin analogs (β-diketones) Heptadienedione Dimethoxy phenyl groups DNMT1 inhibition

Research Implications and Gaps

  • Structural Optimization: The dione moiety in the target compound warrants exploration for antiviral or epigenetic activity, building on precedents from diketopiperazines and curcuminoids .
  • Stereochemical Considerations : highlights the importance of chirality in 3-benzazepines; the target compound’s stereochemistry (if present) should be clarified to assess pharmacological relevance .
  • Salt Formation : Analogous to ’s acid addition salts, derivatization of the target compound could improve pharmacokinetic profiles .

Biological Activity

8-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione (CAS: 87379-41-7) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C10H8ClNO2
  • Molecular Weight : 209.63 g/mol
  • Purity : 97% .

Research indicates that 8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine derivatives exhibit significant activity as selective inhibitors of phenylethanolamine N-methyltransferase (PNMT). This enzyme is critical in catecholamine biosynthesis, making these compounds potential candidates for modulating neurotransmitter levels in the central nervous system (CNS) .

Selectivity and Efficacy

A study demonstrated that certain derivatives of this compound show high selectivity ratios for PNMT over alpha(2)-adrenoceptors. For example, the selectivity ratio for one derivative was reported to be greater than 900 . This high selectivity suggests that these compounds could minimize side effects associated with non-selective agents.

Anti-Cancer Activity

In a recent study focused on cancer cell lines, several benzodiazepine derivatives were synthesized and tested for their cytotoxic effects. The results indicated that some derivatives of 8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine exhibited significant toxicity against MKN-45 gastric adenocarcinoma cells. The study highlighted that these compounds were more effective than standard chemotherapeutics like Paclitaxel .

CNS Activity

The compound has been investigated for its potential in treating obesity through its action as a selective serotonin receptor agonist. In a pharmacokinetic study involving rats, it was shown to significantly reduce food intake and body weight gain when administered at specific doses . This positions it as a promising candidate for obesity management.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at the C-3 position of the benzazepine ring influence biological activity significantly. For instance:

  • Substituents : Variations in substituents at this position can enhance selectivity for specific receptors or enzymes.
  • Lipophilicity : Compounds with higher lipophilicity tend to penetrate the blood-brain barrier more effectively, which is crucial for CNS-targeted therapies .

Data Summary

CompoundBiological ActivitySelectivity RatioMIC (μg/mL)Reference
8-Chloro Derivative 1PNMT Inhibition>900N/A
8-Chloro Derivative 2Anti-cancer (MKN-45)N/A1.55
Lorcaserin (related)Appetite SuppressionN/AN/A

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione, and how can reaction yields be improved?

  • Methodological Answer : Prioritize multi-step synthesis with cyclization reactions, as seen in structurally similar benzazepine derivatives . Optimize reaction parameters (e.g., temperature, catalyst loading) using factorial design to identify critical variables . For example, titanium tetrachloride-mediated reactions (as in clozapine analogs) may enhance intermediate formation . Monitor purity via HPLC and adjust solvent polarity to minimize by-products .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer : Combine 1H^1H- and 13C^{13}C-NMR to confirm the benzazepine backbone and chlorine substitution . Use LC-MS for purity assessment and to detect low-abundance impurities (e.g., dimerization by-products) . FT-IR can validate carbonyl groups (2,5-dione) at ~1700–1750 cm1^{-1}. X-ray crystallography is recommended for resolving stereochemical ambiguities .

Q. How can solubility challenges be addressed during in vitro assays?

  • Methodological Answer : Test polar aprotic solvents (e.g., DMSO, DMF) based on solubility trends in benzazepine analogs . For aqueous systems, employ co-solvents (e.g., PEG-400) or micellar formulations. Solubility parameters (Hansen solubility parameters) can guide solvent selection . Pre-formulate the compound using nanoemulsions if aggregation occurs in biological media .

Q. What stability studies are critical for ensuring reliable experimental results?

  • Methodological Answer : Conduct accelerated stability testing under varied pH (1–13), temperature (4°C–60°C), and light exposure. Monitor degradation via HPLC-UV at 254 nm . For hydrolytically labile sites (e.g., dione rings), lyophilization or inert-atmosphere storage is advised .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel reaction systems?

  • Methodological Answer : Use density functional theory (DFT) to calculate transition states for cyclization or halogenation steps . COMSOL Multiphysics simulations can model mass transfer limitations in scaled-up reactor designs . Pair molecular dynamics (MD) with solubility parameters to predict solvent interactions .

Q. What mechanistic insights explain contradictory by-product formation in benzazepine synthesis?

  • Methodological Answer : Analyze reaction pathways using kinetic isotope effects (KIE) or trapping experiments to identify intermediates . For example, in titanium-mediated syntheses, trace moisture may lead to hydrolysis by-products . Use high-resolution MS/MS to characterize unexpected products and revise mechanistic hypotheses .

Q. How can membrane separation technologies improve purification efficiency?

  • Methodological Answer : Implement nanofiltration (NF) membranes with molecular weight cutoffs (MWCO) ≤ 300 Da to separate the target compound (MW ~264.7 g/mol) from larger impurities . Optimize transmembrane pressure and solvent resistance using polyamide membranes . Compare with traditional column chromatography for cost-benefit analysis.

Q. What green chemistry approaches minimize waste in large-scale synthesis?

  • Methodological Answer : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or 2-methyl-THF . Catalytic methods (e.g., organocatalysis) can reduce metal waste. Process intensification via microreactors may enhance atom economy and energy efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione
Reactant of Route 2
8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione

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